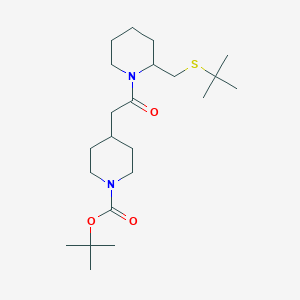
Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H40N2O3S and its molecular weight is 412.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 2034466-89-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine backbone and a tert-butylthio group. Its molecular formula is C22H40N2O3S, with a molecular weight of approximately 412.6 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H40N2O3S |
| Molecular Weight | 412.6 g/mol |
| CAS Number | 2034466-89-0 |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. For example, its interaction with neurotransmitter systems has been observed to modulate neural excitability and synaptic transmission.
- Antimicrobial Activity : Preliminary assays have indicated that the compound shows inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, indicating its potential role in cancer therapy.
The proposed mechanism of action for this compound involves modulation of neurotransmitter receptors and potential interference with cell signaling pathways associated with inflammation and apoptosis.
Study 1: Neuroprotective Effects
In a study conducted by researchers at Virginia Commonwealth University, the impact of this compound on neuronal cultures was evaluated. The findings indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound, suggesting its protective role against neurotoxic agents .
Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations above 50 μM, the compound inhibited bacterial growth effectively .
Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on several cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 25 to 75 μM, indicating moderate cytotoxicity and warranting further investigation into its potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 4-[2-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O3S/c1-21(2,3)27-20(26)23-13-10-17(11-14-23)15-19(25)24-12-8-7-9-18(24)16-28-22(4,5)6/h17-18H,7-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJRXDKQQKUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














